molecular formula C15H21NO5 B558433 Boc-D-Tyr-OMe CAS No. 76757-90-9

Boc-D-Tyr-OMe

Cat. No.: B558433
CAS No.: 76757-90-9
M. Wt: 295.33 g/mol
InChI Key: NQIFXJSLCUJHBB-GFCCVEGCSA-N
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Description

Boc-D-tyrosine methyl ester is an organic compound with the chemical formula C15H21NO5. It is the N-protecting methyl ester compound of D-tyrosine, wherein Boc represents N-tert-butoxycarbonyl (tert-butoxycarbonyl). This compound is commonly used in peptide synthesis as a protecting group for the amino acid tyrosine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D-tyrosine methyl ester can be synthesized through a multi-step process. The synthesis typically involves the protection of the amino group of D-tyrosine with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification .

Industrial Production Methods

In industrial settings, the production of Boc-D-tyrosine methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-D-tyrosine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-D-tyrosine methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-D-tyrosine methyl ester is unique due to its specific use in protecting the amino group of D-tyrosine, which is essential in the synthesis of peptides containing D-tyrosine. Its ability to be selectively removed under mild acidic conditions makes it a valuable tool in peptide synthesis .

Properties

IUPAC Name

methyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIFXJSLCUJHBB-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426793
Record name Boc-D-Tyr-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76757-90-9
Record name Boc-D-Tyr-OMe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Q & A

Q1: Why was Boc-D-tyrosine methyl ester chosen as a starting material in this research, instead of the more common O-benzyl-N-Boc-D-tyrosine?

A1: The researchers specifically aimed to avoid the cumbersome synthesis of O-benzyl-N-Boc-D-tyrosine. [] Utilizing Boc-D-tyrosine methyl ester, where the phenolic OH group of tyrosine remains unprotected, allowed for a more straightforward synthetic route. This strategy simplifies the process by eliminating the need for protection and deprotection steps associated with the phenolic OH group.

Q2: How was the stereochemistry of the target compound (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid (AHpHBA) controlled using Boc-D-tyrosine methyl ester as a starting material?

A2: While Boc-D-tyrosine methyl ester provides the chirality at the α-carbon (derived from D-tyrosine), the synthesis involves the formation of a new chiral center. The reduction of the aldehyde intermediate (derived from Boc-D-tyrosine methyl ester) with DiBAL leads to a mixture of diastereomers of AHpHBA. [] The desired (2S,3R)-AHpHBA diastereomer was then separated from the mixture using chromatography.

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